5-Bromopyrrolo[1,2-b]pyridazine
Description
Significance of N-Bridgehead Heterocycles in Organic Chemistry
Nitrogen-bridgehead heterocycles are a privileged structural motif found in numerous natural products and synthetic compounds. rsc.org Their three-dimensional and rigid conformation imparts unique chemical and biological properties. nih.gov This structural rigidity can lead to enhanced metabolic stability and improved binding affinity to biological targets, making them highly valuable in drug discovery. nih.gov The synthesis of these complex scaffolds often presents a challenge, driving the development of novel and efficient synthetic methodologies, including transition metal-catalyzed C-H activation and multicomponent reactions. rsc.orgresearchgate.net
Overview of Pyrrolodiazine Systems and Their Isomers
Pyrrolodiazines are a class of bicyclic heteroaromatic compounds containing a pyrrole (B145914) ring fused to a diazine ring (pyridazine, pyrimidine, or pyrazine). The pyrrolo[1,2-b]pyridazine (B13699388) system is just one of several possible isomers. The arrangement of the nitrogen atoms within the diazine ring and the fusion pattern with the pyrrole ring give rise to a variety of structural isomers, each with distinct chemical and electronic properties.
Some of the isomers of pyrrolodiazine include:
Pyrrolo[1,2-a]pyrazine
Pyrrolo[1,2-c]pyrimidine
Pyrrolo[1,2-a]pyrimidine
The specific arrangement of the nitrogen atoms in the pyrrolo[1,2-b]pyridazine ring system significantly influences its chemical reactivity and biological activity.
Rationale for Investigating Halogenated Pyrrolo[1,2-b]pyridazines
The introduction of halogen atoms, such as bromine, onto the pyrrolo[1,2-b]pyridazine core is a key strategy for modulating its physicochemical properties and biological activity. Halogenation can influence factors such as:
Electronic Effects: Halogens can alter the electron distribution within the aromatic system, impacting its reactivity and interaction with biological targets.
Lipophilicity: The presence of a halogen atom can increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability: Halogenation can block sites of metabolism, leading to increased metabolic stability and a longer duration of action.
Synthetic Handles: A halogen atom can serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The investigation of halogenated derivatives like 5-bromopyrrolo[1,2-b]pyridazine is therefore driven by the potential to fine-tune the properties of the parent scaffold for various applications. For instance, the synthesis of 5-fluoro-pyrrolo[1,2-b]pyridazines has been explored, highlighting the interest in halogenated versions of this heterocycle. researchgate.net
Historical Context and Prior Reviews on Pyrrolo[1,2-b]pyridazine Chemistry
The chemistry of pyrrolo[1,2-b]pyridazines has been a subject of interest for several decades. The first comprehensive review of their synthesis and properties was published in 1977. arkat-usa.orgresearchgate.net This was followed by an updated review in 2008, which covered the advancements in the field since the initial report. arkat-usa.orgresearchgate.net More recent reviews have continued to highlight the synthetic strategies and applications of this important class of heterocycles, with a particular focus on developments between 2008 and 2024. researchgate.netconsensus.app These reviews have systematically classified the synthetic methods based on the starting materials, such as those beginning with pyridazine (B1198779) or pyrrole derivatives, as well as syntheses from acyclic precursors. arkat-usa.org The primary synthetic routes often involve 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov
Classical Approaches for Pyrrolo[1,2-b]pyridazine Scaffold Construction
The construction of the pyrrolo[1,2-b]pyridazine ring system has historically been achieved through several foundational synthetic strategies. These methods primarily involve either the formation of the pyrrole ring onto a pre-existing pyridazine structure or the cyclization of acyclic precursors. The two most prominent and productive classical approaches are intramolecular cyclization of pyridazinone derivatives, 1,3-dipolar cycloaddition reactions, and various condensation reactions. arkat-usa.orgbeilstein-journals.orgnih.gov
Intramolecular cyclization represents a direct method for the formation of the fused heterocyclic system. One such approach involves the synthesis of saturated derivatives of the pyrrolo[1,2-b]pyridazine scaffold starting from pyridazinone intermediates. For example, 3,4,5,6-octahydro-pyrrolo[1,2-b]pyridazine-2,7-dione has been synthesized from diethyl 4-oxopimelate and 3,4-dimethoxyphenethyl-hydrazine. arkat-usa.org This reaction first involves a condensation to form a 4,5-dihydro-3(2H)-pyridazinone, which then undergoes catalytic reduction and subsequent intramolecular cyclization to yield the bicyclic dione structure. arkat-usa.org
Among the most powerful and versatile methods for synthesizing the pyrrolo[1,2-b]pyridazine scaffold is the 1,3-dipolar cycloaddition. beilstein-journals.orgnih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrrole ring. In the context of pyrrolo[1,2-b]pyridazine synthesis, the 1,3-dipole is often a pyridazinium ylide or a related mesoionic compound, which reacts with an acetylenic or olefinic dipolarophile. lew.roresearchgate.net
A highly effective strategy for the synthesis of pyrrolo[1,2-b]pyridazines employs mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, commonly referred to as mesoionic oxazolopyridazinones or münchnones, as the 1,3-dipole. researchgate.netnih.gov These reactive intermediates are typically generated in situ from the corresponding N-acylamino acids, specifically 3(2H)pyridazinone acids, by treatment with a dehydrating agent such as acetic anhydride (B1165640). researchgate.netnih.gov Once formed, these mesoionic compounds readily participate in cycloaddition reactions. nih.gov
The mesoionic oxazolopyridazinones are trapped by various acetylenic dipolarophiles in a [3+2] cycloaddition reaction. nih.gov This reaction proceeds through a tricyclic intermediate which is unstable under the reaction conditions and readily extrudes carbon dioxide to afford the aromatic pyrrolo[1,2-b]pyridazine system. nih.gov A range of non-symmetrical and symmetrical acetylenic esters have been successfully employed as dipolarophiles. researchgate.netnih.gov For instance, reactions with methyl propiolate or ethyl propiolate yield pyrrolo[1,2-b]pyridazines with an ester group at the 5-position. nih.gov Similarly, reactions with symmetrical alkynes like diethyl or diisopropyl acetylenedicarboxylate (B1228247) produce the corresponding 5,6-diester derivatives. researchgate.net
The table below summarizes representative examples of 1,3-dipolar cycloaddition reactions utilizing mesoionic oxazolopyridazinones and acetylenic dipolarophiles to form pyrrolo[1,2-b]pyridazine derivatives.
| Dipole Precursor | Acetylenic Dipolarophile | Resulting Pyrrolo[1,2-b]pyridazine Product | Yield (%) | Reference |
| 3(2H)pyridazinone acids | Methyl propiolate | Methyl 7-substituted-pyrrolo[1,2-b]pyridazine-5-carboxylate | 41-52 | nih.gov |
| 3(2H)pyridazinone acids | Ethyl propiolate | Ethyl 7-substituted-pyrrolo[1,2-b]pyridazine-5-carboxylate | 41-52 | nih.gov |
| Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides | Diethyl acetylenedicarboxylate | Diethyl pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate derivatives | N/A | researchgate.net |
| Mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides | Diisopropyl acetylenedicarboxylate | Diisopropyl pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate derivatives | N/A | researchgate.net |
The cycloaddition of mesoionic dipoles with non-symmetrical acetylenic dipolarophiles, such as methyl propiolate, raises the question of regioselectivity. nih.gov In the synthesis of pyrrolo[1,2-b]pyridazines from mesoionic oxazolopyridazinones, these reactions have been demonstrated to be completely regioselective. nih.govmdpi.com For example, the reaction with methyl or ethyl propiolate exclusively yields the regioisomer where the ester group is located at the 5-position of the pyrrolo[1,2-b]pyridazine ring. nih.gov The formation of the alternative 6-ester regioisomer is not observed in the crude reaction product. nih.gov The regiochemistry of these cycloaddition products has been unequivocally confirmed through detailed spectroscopic analysis, including ¹H-NMR, and in some cases, by X-ray diffraction studies. nih.gov
Condensation reactions provide an alternative classical route to the pyrrolo[1,2-b]pyridazine nucleus. beilstein-journals.orgnih.gov One such method involves the condensation of oxazolo[3,2-b]pyridazinium perchlorates with active methylene (B1212753) compounds like malononitrile (B47326), ethyl cyanoacetate, or ethyl malonate in the presence of a base such as sodium ethoxide. nih.gov Another established condensation approach is the reaction between substituted 3-chloropyridazines and propargylic alcohol. This reaction is typically carried out in the presence of a palladium-copper catalyst system, such as Pd(PPh₃)₂Cl₂–CuI, with an amine base like diethylamine serving as the reaction medium. nih.gov
Synthetic Routes to this compound and Its Derivatives
The synthesis of the pyrrolo[1,2-b]pyridazine scaffold, a significant heterocyclic system in medicinal chemistry and material science, has been approached through various methodologies. This article focuses specifically on the synthetic pathways leading to this compound and related brominated derivatives, providing a detailed overview of both classical and modern strategies.
Structure
3D Structure
Properties
IUPAC Name |
5-bromopyrrolo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZXGXSPXOHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935307-88-2 | |
| Record name | 5-bromopyrrolo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformational Chemistry of 5 Bromopyrrolo 1,2 B Pyridazine
Electrophilic Substitution Reactions on the Pyrrolo[1,2-b]pyridazine (B13699388) Ring
The pyrrolo[1,2-b]pyridazine ring system is generally susceptible to electrophilic attack. The pyrrole (B145914) moiety, being electron-rich, is more activated towards electrophilic substitution compared to benzene. libretexts.orgvaia.com The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system, increasing the electron density of the ring carbons and making it more nucleophilic. libretexts.orgpearson.com This enhanced reactivity allows for electrophilic substitution reactions to occur under milder conditions than those required for benzene. pearson.com
In pyrrole itself, electrophilic substitution preferentially occurs at the 2-position (α to the nitrogen) because the resulting carbocation intermediate is better stabilized by resonance. libretexts.orgpearson.com For the pyrrolo[1,2-b]pyridazine system, the presence of the pyridazine (B1198779) ring, which is electron-deficient, deactivates the fused pyrrole ring to some extent. Nevertheless, the pyrrole part of the molecule remains the more reactive site for electrophilic attack. The precise position of substitution on the pyrrolo[1,2-b]pyridazine ring will be influenced by the directing effects of the fused pyridazine ring and any existing substituents.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the 5-position of the pyrrolo[1,2-b]pyridazine ring is susceptible to nucleophilic substitution. This reactivity is analogous to that of other halogenated azaaromatic compounds. wur.nl The electron-withdrawing nature of the pyridazine ring system enhances the electrophilicity of the carbon atom attached to the bromine, facilitating attack by nucleophiles.
Various nucleophiles can be employed to displace the bromide ion, leading to the formation of a wide array of 5-substituted pyrrolo[1,2-b]pyridazine derivatives. These reactions significantly expand the synthetic utility of the bromo-substituted scaffold.
Cross-Coupling Reactions
5-Bromopyrrolo[1,2-b]pyridazine is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of aryl halides or triflates with primary or secondary amines. organic-chemistry.org In the context of this compound, this methodology can be used to introduce a variety of amino groups at the 5-position. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgchemspider.com The choice of ligand is crucial for the efficiency of the catalytic cycle. nih.gov
A general scheme for the Buchwald-Hartwig amination of this compound is presented below:

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions
| Amine | Catalyst System | Product | Reference |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | N,N'-bis(pyrrolo[1,2-b]pyridazin-5-yl)cyclohexane-1,2-diamine | chemspider.com |
| Various amines | Pd precatalyst with tBuBrettPhos ligand | 5-Amino-pyrrolo[1,2-b]pyridazines | nih.gov |
The bromine atom of this compound can be readily displaced through reactions with organometallic reagents, such as organoboron compounds in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net These reactions are typically catalyzed by palladium complexes and provide a powerful method for forming new carbon-carbon bonds. uwindsor.ca The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net
The general reaction involves the coupling of the bromo-substituted heterocycle with an organoboron reagent in the presence of a palladium catalyst and a base.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Organoboron Reagent | Catalyst System | Product | Reference |
| Arylboronic acids | Pd(OAc)₂/PCy₃·HBF₄, Cs₂CO₃ | 5-Aryl-pyrrolo[1,2-b]pyridazines | nih.gov |
| Arylboronic acids | Pd(PPh₃)₂Cl₂/K₃PO₄ | 5-Aryl-pyrrolo[1,2-b]pyridazines | researchgate.net |
Further Functionalization of the Pyrrolo[1,2-b]pyridazine System
The pyrrolo[1,2-b]pyridazine scaffold, once formed, can undergo further functionalization to introduce a variety of substituents. nih.gov For instance, derivatives of pyrrolo[1,2-b]pyridazine can be synthesized through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This approach allows for the construction of the heterocyclic system with inherent functionality that can be further modified.
The synthesis of 5-substituted pyrrolo[1,2-b]pyridazines has been achieved through the cyclization of pyridazine with diphenylcyclopropenone, followed by additional functionalization at the 5-position. nih.gov These subsequent transformations can include a range of standard organic reactions to build more complex molecular architectures.
Rearrangement Reactions and Isomerization Pathways
The synthesis of pyrrolo[1,2-b]pyridazines can sometimes involve rearrangement or isomerization steps. For example, a domino reaction involving a Sonogashira cross-coupling, followed by an isomerization and an intramolecular condensation, has been developed for the synthesis of functionalized pyrrolo[1,2-b]pyridazines. rsc.orgsigmaaldrich.com Such processes highlight the potential for skeletal rearrangements and isomerizations in the formation of this heterocyclic system.
The study of tautomerism in related pyridopyridazinone systems has shown that the position of equilibrium between different isomers can be influenced by the solvent. mdpi.com While specific studies on the rearrangement and isomerization of this compound are not extensively detailed in the provided context, the general principles of heterocyclic chemistry suggest that such transformations could be induced under appropriate thermal or catalytic conditions.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the 5-Bromopyrrolo[1,2-b]pyridazine structure. The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals are characteristic of their specific electronic environment and spatial relationship with neighboring protons.
In related pyrrolo[1,2-b]pyridazine structures, the protons of the pyridazine (B1198779) moiety often appear as a distinct system. For instance, in some derivatives, the H-2, H-3, and H-4 protons present as an ABC system, with typical coupling constants of approximately ³J(H3-H4) = 9.2 Hz, ³J(H2-H3) = 4.5 Hz, and ⁴J(H2-H4) = 1.9 Hz. lew.ro The introduction of a bromine atom at the C-5 position influences the chemical shifts of the adjacent protons, particularly H-4 and H-6, due to its electron-withdrawing and anisotropic effects. The proton H-4 is typically the most deshielded due to its proximity to both the bridgehead nitrogen and the bromine substituent. lew.ro The protons on the pyrrole (B145914) ring, H-6 and H-7, also exhibit characteristic signals. For example, in a related 7-methyl derivative, the H-6 proton appears as a double quartet, coupling with both H-5 and the methyl protons. nih.gov
Table 1: Representative ¹H NMR Data for Substituted Pyrrolo[1,2-b]pyridazine Scaffolds
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.54 - 8.67 | dd | J ≈ 9.5, 4.0 Hz |
| H-3 | 6.82 - 7.17 | dd | J ≈ 9.0, 4.5 Hz |
| H-4 | 7.72 - 8.93 | d | J ≈ 9.3 Hz |
| H-6 | 6.47 - 7.78 | s or dq | J ≈ 4.3, 0.7 Hz (if coupled) |
| H-7 | 6.50 - 6.57 | d | J ≈ 4.7 Hz |
Note: Data compiled from various substituted pyrrolo[1,2-b]pyridazine derivatives and may vary for the specific 5-bromo compound. lew.ronih.govrsc.orgnih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrrolo[1,2-b]pyridazine core are indicative of their hybridization and electronic environment.
The carbon atom C-2, being part of a C=N double bond, is typically highly deshielded and appears at a downfield chemical shift, often in the range of 144.5-145.3 ppm. lew.ro The carbon atom bonded to the bromine, C-5, is expected to have its chemical shift significantly influenced by the halogen's electronegativity. Other carbon atoms in the heterocyclic system, such as C-3, C-4, C-6, and C-7, resonate at characteristic upfield positions. lew.ronih.gov In derivatives with carbonyl substituents, these carbons appear at very low fields, typically between 160-194 ppm. lew.ronih.gov
Table 2: Representative ¹³C NMR Chemical Shift Ranges for the Pyrrolo[1,2-b]pyridazine Core
| Carbon Atom | Chemical Shift (δ, ppm) Range |
|---|---|
| C-2 | 144.5 - 145.3 |
| C-3 | ~118.0 |
| C-4 | ~129.1 |
| C-4a | ~133.2 |
| C-5 | 105.7 - 113.8 |
| C-6 | 124.8 - 125.0 |
| C-7 | 126.4 - 126.7 |
Note: Data compiled from various substituted pyrrolo[1,2-b]pyridazine derivatives. lew.ronih.gov The chemical shift for C-5 in the bromo-substituted compound will be specifically affected.
To unambiguously assign all proton and carbon signals and confirm the structure, advanced two-dimensional (2D) NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. wikipedia.org For this compound, COSY spectra would show correlations between H-2/H-3, H-3/H-4, and H-6/H-7, confirming their connectivity within the pyridazine and pyrrole rings, respectively. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the assigned proton signals to their corresponding carbon atoms (e.g., H-2 with C-2, H-3 with C-3, etc.), which is invaluable for definitive carbon signal assignment. wikipedia.org HETCOR, a similar technique, has also been used for this purpose in related structures. lew.roresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-bromine bond.
Characteristic features would include:
Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹. lew.ro
C=C and C=N ring stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic heterocyclic framework.
C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
C-Br stretching: A distinct band in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
In substituted pyrrolo[1,2-b]pyridazines, strong bands for other functional groups are readily identified, such as carbonyl (C=O) stretching vibrations around 1630-1710 cm⁻¹. lew.ronih.gov
Mass Spectrometry Techniques (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of this compound. This technique can distinguish the compound's formula from other formulas with the same nominal mass.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound, a key feature in the mass spectrum would be the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (e.g., [M]⁺ and [M+2]⁺). This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. chemwhat.com
X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
For a related derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, X-ray analysis revealed that the heterocyclic system is nearly planar. nih.gov The N-N bond length was found to be 1.359(3) Å, and the C=N bond (C8-N9) was 1.314(3) Å. nih.gov The analysis also showed that molecules pack in the crystal via π-π stacking interactions, with an interplanar spacing of 3.400 Å, which is typical for aromatic systems. nih.gov A similar analysis of this compound would be expected to confirm the planarity of the fused ring system and provide detailed metrics for all bonds, including the C-Br bond. It would also elucidate how the molecules arrange themselves in the crystal lattice, revealing any potential halogen bonding or π-π stacking interactions. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties that govern the reactivity and spectroscopic behavior of molecules.
Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, provide a foundational approach to understanding molecular electronic structure. aps.orgaps.org These methods are computationally intensive but offer high accuracy. For the 5-Bromopyrrolo[1,2-b]pyridazine system, specific ab initio studies were not found in the surveyed literature. However, such calculations would typically involve methods like Hartree-Fock (HF) followed by post-HF methods such as Møller-Plesset perturbation theory (MP) or Configuration Interaction (CI) to accurately model electron correlation. aps.org These calculations would yield precise information on the molecule's ground and excited state energies, electron distribution, and orbital energies, providing a detailed picture of its intrinsic electronic character.
Density Functional Theory (DFT) has emerged as a widely used and effective method for studying the electronic structure of heterocyclic systems due to its balance of computational cost and accuracy. semanticscholar.orgresearchgate.net Studies on various pyrrolo[1,2-b]pyridazine (B13699388) derivatives have utilized DFT and its time-dependent extension (TD-DFT) to elucidate their electronic properties and interpret experimental observations. researchgate.net
DFT calculations are instrumental in determining key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties. nih.gov For example, a smaller energy gap in a related trifluoromethyl-substituted thiadiazole (5.52 eV) compared to its parent compound (6.16 eV) suggests increased reactivity due to the substituent. nih.gov
In a study of several new pyrrolo[1,2-b]pyridazine derivatives, electronic structure calculations were performed using DFT and TD-DFT to understand the effect of different substituents on their absorption spectra. researchgate.net These computational analyses help to explain the differences observed in the electronic transitions of the molecules. researchgate.net The table below summarizes key electronic parameters that are typically calculated using DFT for such compounds.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and the energy of electronic transitions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MESP) | A 3D map of the charge distribution around the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
This table is a representation of parameters typically derived from DFT studies on heterocyclic compounds.
Aromaticity Assessment of the Pyrrolo[1,2-b]pyridazine Scaffold
The pyrrolo[1,2-b]pyridazine system is classified as a nitrogen-bridgehead aromatic heterocycle. arkat-usa.org Aromaticity is a key concept that explains the enhanced stability and unique reactivity of such cyclic, planar molecules with delocalized π-electrons. The assessment of aromaticity is not based on a single measurable property but is quantified using several computational indices.
The most common indices for aromaticity assessment are based on geometric, magnetic, and electronic criteria:
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal aromatic system (like benzene), where a value of 1 indicates a fully aromatic system. nih.gov
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (NICS(1)). Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity. nih.govmdpi.com
Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electronic indices based on the electron density distribution.
Conformational Analysis and Energetic Stability
The three-dimensional structure and conformational flexibility of the pyrrolo[1,2-b]pyridazine scaffold are crucial for its interactions and properties. X-ray diffraction studies have provided precise data on the solid-state conformation of several derivatives.
For instance, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine was found to adopt a planar conformation in its crystalline form. researchgate.net This planarity is essential for effective π-π stacking interactions between molecules in the solid state. researchgate.net However, the introduction of different substituents can lead to deviations from planarity. In another derivative, the aromatic fragment was found to be slightly non-planar, with a dihedral angle of 18.13(8)° between the two fused rings. nih.gov
Computational Modeling of Reaction Mechanisms
Understanding the mechanisms of chemical reactions is fundamental to optimizing reaction conditions and designing new synthetic routes. Computational modeling has been applied to investigate the formation of the pyrrolo[1,2-b]pyridazine scaffold.
One of the most important synthetic routes is the 1,3-dipolar cycloaddition reaction. researchgate.net The mechanism for the synthesis of new pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinones has been detailed. nih.gov The process involves the following steps:
In-situ generation of a mesoionic compound from a 3(2H)pyridazinone acid.
The mesoionic compound acts as a 1,3-dipole and reacts with an acetylenic dipolarophile.
This cycloaddition forms a tricyclic intermediate.
The intermediate then eliminates a molecule of carbon dioxide to yield the final pyrrolo[1,2-b]pyridazine product. nih.gov
Computational studies can model the energy profile of this entire reaction pathway, identifying transition states and intermediates, thus providing a deeper understanding of the reaction's feasibility and regioselectivity.
Another computationally studied mechanism is the oxidative [3+2]-annulation between nitroalkenes and pyridazinium ylides, which provides a route to functionalized pyrrolo[1,2-b]pyridazines, including 5-fluoro derivatives. researchgate.net Mechanistic studies support a stepwise [3+2]-cycloaddition/oxidation/HNO2 elimination mechanism, where partially saturated primary adducts have been isolated and characterized as key intermediates. researchgate.net
Mechanistic Insights into Biological Activities of Pyrrolo 1,2 B Pyridazine Derivatives in Vitro
Anticancer Activity Mechanisms
Pyrrolo[1,2-b]pyridazine (B13699388) derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are multifaceted, targeting key pathways involved in cancer cell growth and survival.
Inhibition of Cancer Cell Proliferation
The primary anticancer effect observed for pyrrolo[1,2-b]pyridazine derivatives is the inhibition of tumor cell growth. Two new series of these derivatives were synthesized as phenstatin (B1242451) analogues and evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. nih.gov Several of these compounds demonstrated significant antiproliferative activity, with some showing GI50 (concentration for 50% growth inhibition) values below 100 nM in cell lines for colon, ovarian, renal, prostate, and breast cancer, as well as melanoma and leukemia. nih.gov Docking studies suggest that these compounds may exert their effects by interacting with the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics, a critical process for cell division. nih.gov Similarly, certain pyridazinone-based diarylurea derivatives, which share structural similarities, have shown potent growth inhibition, with GI50 values ranging from 1.66 to 100 μM across various cancer cell lines. nih.gov
Interactive Table: Antiproliferative Activity of Selected Pyrrolo[1,2-b]pyridazine Analogues
| Compound/Derivative Series | Cancer Type(s) | Potency (GI50) | Putative Mechanism | Source |
|---|---|---|---|---|
| Phenstatin-like Pyrrolo[1,2-b]pyridazines | Colon, Ovarian, Renal, Prostate, Breast, Leukemia, Melanoma | <100 nM | Tubulin Polymerisation Inhibition | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
Beyond simply halting proliferation, many pyrrolo[1,2-b]pyridazine derivatives actively induce programmed cell death, or apoptosis, in cancer cells. Structurally related pyridazinone derivatives have been shown to trigger apoptosis in leukemia cells. nih.gov This process is often coupled with the ability to arrest the cell cycle at specific checkpoints, preventing damaged cells from replicating. For instance, compound 10l, a pyridazinone-based diarylurea, was found to induce cell cycle arrest in the G0–G1 phase in the A549/ATCC lung cancer cell line. nih.gov The induction of apoptosis is a key indicator of effective anticancer agents, as it leads to the safe and efficient removal of malignant cells. Studies on related compounds have demonstrated a significant increase in the percentage of apoptotic cells in renal, breast, and ovarian cancer cell lines following treatment. researchgate.net
Pathways of Caspase Activation
Apoptosis is executed by a family of cysteine proteases known as caspases. The activation of these enzymes is a central event in the apoptotic signaling cascade. Pyrrolo[1,2-b]pyridazine derivatives and their analogues have been shown to trigger apoptosis through the activation of these critical executioner molecules. nih.gov The process often begins with the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is a key step in the intrinsic apoptotic pathway, leading to the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3. nih.govnih.gov Studies on pyrrolo nih.govnih.govnih.govbenzothiadiazepines (PBTDs), which share mechanistic similarities, confirmed that their induction of apoptosis in K562 leukemia cells is mediated by the activation of caspase-3. nih.gov This activation is a downstream consequence of cytochrome c release, highlighting the mitochondria's central role in the compound-induced cell death pathway. nih.gov
Modulation of Pro- and Anti-Apoptotic Proteins
The commitment of a cell to apoptosis is tightly regulated by the balance between pro- and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov Research has shown that pyrrolo[1,2-b]pyridazine derivatives can shift this balance in favor of cell death. For example, gene expression analysis of cells treated with a pyridazinone derivative revealed a downregulation of the anti-apoptotic gene Bcl-2 and an upregulation of the pro-apoptotic gene Bax. nih.gov This modulation makes the mitochondrial outer membrane more permeable, facilitating the release of cytochrome c. nih.gov PBTDs were also found to down-regulate anti-apoptotic proteins Bcl-2 and Bcl-xL while up-regulating the pro-apoptotic protein Bax. nih.gov Furthermore, the overexpression of Bcl-2 was able to block the apoptosis induced by these compounds, confirming that the Bcl-2 family of proteins plays a crucial role in the execution of cell death initiated by these agents. nih.gov
Interactive Table: Modulation of Apoptotic Proteins
| Compound Class | Cell Line | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Downstream Effect | Source |
|---|---|---|---|---|---|
| Pyridazinone-based Diarylureas | A549/ATCC (Lung) | Upregulation of p53 and Bax | Downregulation of Bcl-2 | Induction of Apoptosis | nih.gov |
Antiviral Activity Mechanisms
Derivatives of pyridine-fused heterocyclic systems, including pyrrolo[1,2-b]pyridazines, have shown potential as antiviral agents against a variety of DNA and RNA viruses. nih.gov Their mechanisms of action can be diverse, targeting different stages of the viral replication cycle. nih.gov One observed mechanism for related pyridazine (B1198779) derivatives is the inhibition of hemagglutination. nih.gov In a study on avian influenza virus (AIV), treatment with pyridazinone derivatives led to a decrease in the hemagglutination (HA) viral titer in infected chicken embryos. nih.gov This suggests the compounds interfere with the ability of the virus to bind to red blood cells, a process mediated by the viral HA surface glycoprotein, which is crucial for viral entry into host cells. nih.gov Other potential mechanisms for pyridine-containing heterocycles include the inhibition of critical viral enzymes like reverse transcriptase and polymerase, or interference with viral maturation and replication processes. nih.gov
Antioxidant Activity Mechanisms
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. nih.gov 5-Substituted pyrrolo[1,2-b]pyridazines have been identified as potent antioxidants, specifically through their ability to inhibit lipid peroxidation. nih.govresearchgate.net In vitro tests using rat liver microsomes showed that several compounds in this class profoundly inhibit lipid peroxidation induced by ascorbic acid/FeSO4. nih.gov The antioxidant mechanism of such compounds generally involves scavenging free radicals to interrupt the chain propagation reaction of oxidation. mdpi.com Related pyridazine derivatives have demonstrated strong inhibitory effects on superoxide (B77818) anion formation. nih.gov The primary mechanisms by which phenolic antioxidants, a class to which some active derivatives belong, exert their effects are through hydrogen atom transfer (HAT) or various forms of electron transfer (ET). mdpi.com These actions convert reactive free radicals into less harmful species, thereby preventing damage to cellular components like lipids. mdpi.com
Modulation of Inflammatory Mediators (e.g., TNFα, IL-6, IL-1β, IL-23)
The anti-inflammatory potential of pyrrolo[1,2-b]pyridazine derivatives has been linked to their ability to modulate key signaling molecules and pro-inflammatory cytokines. Patent literature indicates that compounds featuring the pyrrolo[1,2-b]pyridazine core can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-23 (IL-23). google.com This inhibitory action on crucial mediators of inflammation underscores the therapeutic potential of this scaffold for inflammatory diseases. google.com
The mechanism for this modulation is often associated with the inhibition of upstream signaling kinases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are pivotal in the TLR/IL-1R signaling pathways that lead to the activation of transcription factors like NF-κB and subsequent cytokine release. researchgate.nettandfonline.com For instance, Fujisawa (now Astellas Pharma) has disclosed work on pyrrolo[1,2-b]pyridazine derivatives specifically targeting PDE4 and TNF-alpha production. bioworld.com
| Compound Class | Mediators Inhibited | Proposed Mechanism | Reference |
|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine derivatives | TNF-α, IL-6, IL-1β, IL-23 | Inhibition of upstream signaling pathways (e.g., IRAK4) | google.com |
| Pyrrolo[1,2-b]pyridazine derivatives | TNF-α | Phosphodiesterase type 4 (PDE4) and TNF-α production inhibition | bioworld.com |
Enzyme Inhibition Studies (e.g., Monoamine Oxidase, Kinases)
The pyrrolo[1,2-b]pyridazine framework has proven to be a versatile template for designing potent and selective enzyme inhibitors, particularly targeting various protein kinases.
While patent literature includes "monoamine oxidase inhibitor" in the description of some pyrrolo[1,2-b]pyridazine derivatives, specific in vitro studies quantifying the MAO inhibitory activity of this particular heterocyclic system are not prominently available in the reviewed literature. google.com
In contrast, the inhibition of kinases by this class of compounds is well-documented. Derivatives have been developed as potent inhibitors of several kinase families, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases.
Janus Kinases (JAKs): A significant body of research has focused on pyrrolo[1,2-b]pyridazine-3-carboxamides as inhibitors of Janus kinases. researchgate.net These compounds have shown potent, often nanomolar, inhibitory activity against JAK3 and JAK1, while maintaining selectivity over other kinases like JAK2. rcsb.orgresearchgate.net The binding mode has been confirmed through X-ray co-crystal structures, such as the structure of a pyrrolopyridazine carboxamide inhibitor within the JAK3 kinase domain (PDB ID: 4RIO). rcsb.org
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): The pyrrolo[1,2-b]pyridazine core has been successfully used to develop highly permeable and potent inhibitors of IRAK4. nih.govnih.gov As a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 inhibition is a key strategy for treating inflammatory diseases, and pyrrolo[1,2-b]pyridazine derivatives have emerged as a promising class of inhibitors. google.comtandfonline.com
Poly (ADP-ribose) Polymerase (PARP): A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was found to yield potent PARP-1 inhibitors, demonstrating the scaffold's utility in developing anticancer agents. nih.gov
| Target Enzyme | Compound Scaffold | Reported IC₅₀ / Activity | Reference |
|---|---|---|---|
| JAK3 | Pyrrolo[1,2-b]pyridazine-3-carboxamide | 1 nM | rcsb.org |
| JAK1 / JAK3 | Pyrrolo[1,2-b]pyridazine-3-carboxamides | Potent dual inhibition with selectivity against JAK2 | researchgate.netacsmedchem.org |
| IRAK4 | N-(1H-pyrazol-4-yl)carboxamides with a Pyrrolo[1,2-b]pyridazine core | Potent and highly permeable inhibition | nih.gov |
| PARP-1 | 2-substituted Pyrrolo[1,2-b]pyridazine derivatives | Identified as potent inhibitors | nih.gov |
| Monoamine Oxidase (MAO) | Pyrrolo[1,2-b]pyridazine | Mentioned in patent literature; specific in vitro data not found. | google.com |
Antimicrobial and Fungicidal Action
The pyrrolo[1,2-b]pyridazine scaffold has been incorporated into compounds designed for antimicrobial action. Research, primarily documented in patent literature, describes the activity of these derivatives against various bacterial pathogens. One patent for oxazolidinone derivatives, which can feature a pyrrolo[1,2-b]pyridazine moiety, reports activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). google.com The activity is quantified by the Minimum Inhibitory Concentration (MIC), with values reported to be in the range of 0.01 to 256 μg/ml, determined by the agar-dilution technique. google.com
Further patents corroborate the potential of this scaffold in antimicrobial drug development, indicating that specific derivatives can maintain a controlled release profile above the MIC threshold over extended periods when formulated in materials like bone cement. googleapis.comgoogleapis.com
| Compound Class / Derivative | Target Organism(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Oxazolidinones with Pyrrolo[1,2-b]pyridazine moiety | Staphylococci (including MRSA) | 0.01 - 256 µg/mL | google.com |
| Pyrrolo[1,2-b]pyridazine derivatives | Various bacterial pathogens | Sustained release above MIC threshold from formulations | googleapis.comgoogleapis.com |
Applications and Future Directions in Pyrrolo 1,2 B Pyridazine Research
5-Bromopyrrolo[1,2-b]pyridazine as a Synthetic Building Block for Complex Molecules
The presence of the bromo-substituent at the 5-position of the pyrrolo[1,2-b]pyridazine (B13699388) core makes it an exceptionally useful building block in organic synthesis. This is primarily due to its ability to participate in a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly well-suited for the functionalization of this compound. For instance, in a Suzuki coupling, the bromine atom can be readily replaced by a wide range of aryl or heteroaryl groups through the reaction with a corresponding boronic acid in the presence of a palladium catalyst and a base. This allows for the synthesis of a library of 5-arylpyrrolo[1,2-b]pyridazines, which can be further elaborated into more complex molecular architectures.
Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, can be employed to introduce alkynyl moieties at the 5-position. rsc.org This domino coupling-isomerization-condensation reaction provides a novel and convenient pathway towards functionalized pyrrolo[1,2-b]pyridazines. rsc.org The resulting 5-alkynylpyrrolo[1,2-b]pyridazines are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate a diverse set of complex heterocyclic systems.
The following table provides an overview of potential cross-coupling reactions using this compound as a starting material:
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Arylpyrrolo[1,2-b]pyridazine |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Alkenylpyrrolo[1,2-b]pyridazine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynylpyrrolo[1,2-b]pyridazine |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 5-Aminopyrrolo[1,2-b]pyridazine |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 5-Aryl/Alkenylpyrrolo[1,2-b]pyridazine |
These reactions highlight the synthetic utility of this compound as a versatile scaffold for the construction of a wide range of complex organic molecules with potential applications in medicinal chemistry and materials science.
Potential in Functional Materials Science
The pyrrolo[1,2-b]pyridazine system is known for its interesting photophysical properties, making it a promising candidate for applications in functional materials science. researchgate.net These properties can be finely tuned through chemical modification, and the 5-bromo derivative serves as a key starting point for such modifications. The expansion of the π-electron system through substitution at the 5-position can have a significant influence on the fluorescent properties of these compounds. nih.gov
Pyrrolo[1,2-b]pyridazine derivatives are known to be highly fluorescent in both solution and the solid state. nih.gov This intrinsic fluorescence can be modulated by introducing different substituents onto the heterocyclic core. The 5-position is a strategic point for such modifications. For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions with this compound can lead to materials with tailored absorption and emission characteristics.
The extension of the π-conjugated system by introducing aromatic or styryl groups at the 5-position is expected to cause a bathochromic (red) shift in both the absorption and emission spectra. This allows for the rational design of fluorophores that emit in different regions of the visible spectrum. Furthermore, the introduction of specific functional groups can enhance the quantum yield of fluorescence, leading to brighter and more efficient luminescent materials. These tailored fluorescent molecules have potential applications in various optical technologies, including organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors.
Advancements in Medicinal Chemistry and Drug Discovery
The pyrrolo[1,2-b]pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to exhibit a wide range of biological activities. nih.govresearchgate.net These include anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govresearchgate.netnih.gov The 5-bromo derivative is a crucial starting material for the synthesis of new analogues with potentially enhanced therapeutic properties.
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of this compound, SAR studies would involve synthesizing a series of analogues where the bromine atom is replaced by a variety of different functional groups.
For example, to explore the impact of steric and electronic effects on a particular biological target, one could synthesize a library of compounds with small, large, electron-donating, and electron-withdrawing substituents at the 5-position. The biological activity of each compound would then be assayed, and the results would be used to build a model of the pharmacophore, which is the ensemble of steric and electronic features that is necessary for optimal biological activity.
The following table illustrates a hypothetical SAR study for a series of 5-substituted pyrrolo[1,2-b]pyridazines:
| 5-Substituent (R) | Size | Electronic Effect | Biological Activity (IC₅₀) |
|---|---|---|---|
| -Br | Medium | Electron-withdrawing | 500 nM |
| -H | Small | Neutral | >10 µM |
| -CH₃ | Small | Electron-donating | 2 µM |
| -OCH₃ | Medium | Electron-donating | 800 nM |
| -CF₃ | Medium | Strong electron-withdrawing | 100 nM |
| -Ph | Large | Electron-withdrawing | 50 nM |
Based on this hypothetical data, a medicinal chemist might conclude that a large, electron-withdrawing group at the 5-position is beneficial for activity. This information would then guide the design of the next generation of compounds in a lead optimization campaign.
Rational drug design is an approach that leverages knowledge of a biological target's structure and function to design molecules that will interact with it in a specific and predictable way. slideshare.netscispace.com The 5-bromo- group in this compound can be a key element in this process.
For instance, if the target protein has a specific hydrophobic pocket, the 5-bromo position can be used to introduce a tailored hydrophobic group that will fit snugly into this pocket, thereby increasing the binding affinity and potency of the drug candidate. Conversely, if a hydrogen bond interaction is desired, the bromo- group can be replaced with a functional group capable of forming such a bond.
A notable example of the therapeutic potential of the pyrrolo[1,2-b]pyridazine core is the discovery of derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was assembled and identified as PARP inhibitors, with some compounds showing high potency and selectivity for PARP-1 over PARP-2. nih.gov The rational design of these inhibitors likely involved considering the specific interactions between the pyrrolo[1,2-b]pyridazine scaffold and the active site of the PARP-1 enzyme, with substitutions at various positions, including the potential for modification at the 5-position, being crucial for optimizing activity.
Emerging Research Areas and Unexplored Reactivity
While much is known about the chemistry and applications of pyrrolo[1,2-b]pyridazines, there are still many exciting avenues for future research. The unique electronic properties of the this compound scaffold may allow for the development of novel catalytic systems where it acts as a ligand for transition metals.
Furthermore, the exploration of C-H activation reactions at other positions on the pyrrolo[1,2-b]pyridazine ring, in concert with the functionalization at the 5-position, could lead to the development of highly complex and diverse molecular architectures that are currently inaccessible.
In the realm of medicinal chemistry, the application of this compound derivatives could be expanded to new therapeutic areas. For example, its derivatives could be investigated as potential kinase inhibitors, modulators of protein-protein interactions, or as agents targeting neurodegenerative diseases. The continued exploration of the chemical space around the pyrrolo[1,2-b]pyridazine core, facilitated by the versatility of the 5-bromo- building block, is sure to yield new and exciting discoveries in the years to come.
Green Chemistry Considerations in Synthesis and Application
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis and application of complex chemical compounds, including the pyrrolo[1,2-b]pyridazine scaffold. jocpr.com Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. youtube.com For the synthesis of this compound and its derivatives, key green chemistry considerations include improving atom economy, utilizing safer solvents, and adopting energy-efficient reaction conditions. ijlpr.comprimescholars.com
One of the core principles of green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.comwikipedia.org Reactions with high atom economy are inherently less wasteful. wikipedia.org For instance, addition and cycloaddition reactions are highly atom-economical. The synthesis of pyrrolo[1,2-b]pyridazines often involves 1,3-dipolar cycloaddition reactions, which can be very atom-efficient. nih.gov For example, the reaction between a pyridazinium ylide and a dipolarophile, a common route to this heterocyclic system, ideally incorporates all atoms from the reactants into the fused ring product, minimizing byproduct formation. nih.gov Designing synthetic routes for this compound that maximize the incorporation of all starting materials is a key goal for sustainable synthesis. mdpi.comnih.gov
The choice of solvents is another critical aspect of green chemistry. youtube.com Traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute to environmental pollution. researchgate.net Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using greener alternatives. mdpi.com These include:
Water: Due to its non-toxicity, non-flammability, and availability, water is an attractive green solvent. mdpi.com While the solubility of many organic compounds in water can be a challenge, "on water" or "in water" reaction conditions have been successfully developed for various heterocyclic syntheses. mdpi.com
Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable, and recyclable solvents. researchgate.net PEG-600 has been successfully used as a medium for the one-pot synthesis of pyrrolopyridine derivatives, suggesting its potential applicability for synthesizing pyrrolo[1,2-b]pyridazines. researchgate.net
Ionic Liquids (ILs): Known for their low vapor pressure, high thermal stability, and potential for recyclability, ILs are considered a greener alternative to conventional organic solvents. mdpi.comimpactfactor.org
Deep Eutectic Solvents (DES): These solvents share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. researchgate.net
The adoption of such solvents in the synthesis of this compound could significantly reduce the environmental footprint of its production.
Energy efficiency is another pillar of green chemistry, aiming to reduce the energy consumption of chemical processes. ijlpr.com Alternative energy sources are being explored to drive chemical reactions more efficiently and at lower temperatures or shorter reaction times compared to conventional heating methods. impactfactor.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. impactfactor.orgbyu.edu This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolines. impactfactor.orgbyu.edu Its application to the synthesis of this compound could offer a significant green advantage. researchgate.net
Mechanochemistry: This solvent-free approach involves inducing reactions by grinding solid reactants together. researchgate.net It eliminates the need for solvents and can be highly energy-efficient, as demonstrated in the synthesis of 2-phenylimidazo[1,2-α]pyridine. researchgate.net
In the context of applications , green chemistry principles also extend to the functionalization and use of the final compound. For example, the development of functionalized materials using pyrrole (B145914) compounds has been pursued with sustainability in mind, using efficient, high-yield reactions to modify surfaces and create new materials. researchgate.net The functionalization of this compound for applications in materials science or as a precursor for other valuable compounds should ideally follow sustainable pathways, using catalytic methods and minimizing derivatization steps. researchgate.net
The table below summarizes key green chemistry strategies and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Strategy | Potential Application for this compound Synthesis |
| Maximize Atom Economy | Utilize addition and cycloaddition reactions. | Employ 1,3-dipolar cycloaddition reactions which are inherently atom-efficient. nih.gov |
| Use of Safer Solvents | Replace hazardous organic solvents. | Utilize water, Polyethylene Glycols (PEGs), or Ionic Liquids (ILs) as reaction media. mdpi.comresearchgate.net |
| Energy Efficiency | Employ alternative energy sources. | Implement microwave-assisted synthesis or mechanochemical methods to reduce energy consumption and reaction times. impactfactor.orgresearchgate.net |
| Catalysis | Use catalytic reagents over stoichiometric ones. | Develop catalytic cyclization methods to reduce waste from reagents. |
| Design for Degradation | Design molecules that break down into benign substances after use. | Incorporate functionalities that promote biodegradability after the compound's intended lifespan. |
By systematically applying these green chemistry principles, the synthesis and application of this compound can be made more environmentally benign, aligning with the modern imperative for sustainable chemical innovation.
Q & A
Q. Q1: What are the established synthetic routes for 5-bromopyrrolo[1,2-b]pyridazine, and how can reaction yields be optimized?
The Chichibabin reaction is a classical method for synthesizing pyrrolo[1,2-b]pyridazine derivatives. For example, 2-methoxy-6-methyl-pyrrolo[1,2-b]pyridazine was synthesized via the reaction of 3-methyl-6-methoxypyridazine with bromoacetone, followed by hydrolysis with HBr to yield the corresponding ketone . Optimization involves:
- Temperature control : Reactions typically proceed at reflux conditions (e.g., 80–100°C).
- Stoichiometry : Excess bromoacetyl reagents (1.5–2.0 eq) improve cyclization efficiency.
- Workup : Acidic hydrolysis (e.g., 48% HBr) selectively removes protecting groups without degrading the fused heterocycle.
Yield improvements (up to 70–80%) are achieved by using anhydrous solvents (e.g., THF or DMF) and inert atmospheres .
Q. Q2: How can substitution reactions at the 5-bromo position be systematically studied?
The bromine atom at position 5 is highly reactive in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. Key considerations include:
- Electrophilicity : Activate the position using electron-withdrawing groups (e.g., nitro or carbonyl) adjacent to the bromine.
- Catalysts : Pd(PPh₃)₄ or CuI are effective for Suzuki or Ullmann couplings with aryl/alkyl boronic acids or amines .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance reactivity in SNAr, while toluene/THF is preferred for Pd-mediated reactions.
Example table :
| Substrate | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-pyrrolopyridazine | PhB(OH)₂ | Pd(PPh₃)₄ | 85 | |
| 5-Bromo-pyrrolopyridazine | NH₂CH₂Ph | CuI/ligand | 72 |
Advanced Mechanistic and Computational Studies
Q. Q3: What computational methods are used to predict the reactivity of this compound in photochromic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are employed to model photochromic behavior. For the spiro-dihydropyrrolo-pyridazine/betaine system:
- Ground-state geometry : Optimize structures to identify stable conformers.
- TD-DFT : Predicts absorption spectra and excited-state pathways, such as ring-opening/closure kinetics .
- Kinetic analysis : Compare computed activation energies (ΔG‡) with experimental data (e.g., UV-vis kinetics) to validate mechanisms .
Q. Q4: How can substituent effects on electronic properties be quantitatively analyzed?
Use Hammett constants (σ) or frontier molecular orbital (FMO) analysis:
- Hammett plots : Correlate substituent σ values with reaction rates (e.g., SNAr at position 5).
- FMO energy gaps : Calculate HOMO-LUMO gaps to assess electron-deficient character, which influences cross-coupling efficiency .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound derivatives?
- Kinase profiling : Use radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based platforms (e.g., ADP-Glo™) against targets like GSK-3β or Haspin .
- IC₅₀ determination : Dose-response curves (1 nM–10 µM) in triplicate; validate with positive controls (e.g., staurosporine for broad-spectrum inhibition).
- Selectivity screening : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects .
Q. Q6: How can SAR be optimized for improved pharmacokinetic properties?
- Lipophilicity : Introduce polar groups (e.g., -OH, -CO₂H) to lower logP (target ≤3).
- Metabolic stability : Replace metabolically labile substituents (e.g., methyl esters → carboxylic acids).
- Permeability : Assess via PAMPA or Caco-2 assays; bulky substituents at position 6 reduce efflux .
Advanced Analytical Techniques
Q. Q7: What spectroscopic methods resolve structural ambiguities in substituted pyrrolopyridazines?
Q. Q8: How can reaction intermediates be trapped and characterized in complex cycloadditions?
- Low-temperature NMR : Monitor intermediates at –40°C to –78°C in CD₂Cl₂ or THF-d₈.
- Quenching studies : Use trapping agents (e.g., MeOH for azoalkenes) followed by LC-MS analysis .
Methodological Challenges and Contradictions
Q. Q9: How to reconcile discrepancies in reported biological activities of pyrrolopyridazine derivatives?
- Source validation : Ensure compound purity (>95% by HPLC) and confirm structures with orthogonal methods (NMR, HRMS).
- Assay conditions : Standardize protocols (e.g., ATP concentrations, incubation times) across studies .
- Meta-analysis : Compare IC₅₀ values across multiple publications to identify outliers .
Q. Q10: Why do some synthetic routes fail to scale beyond milligram quantities?
- Intermediate instability : Protect reactive groups (e.g., trimethylsilyl for NH) during workup .
- Catalyst loading : Reduce Pd/Cu catalyst amounts (e.g., 0.5–1.0 mol%) to minimize cost and metal residues .
- Purification challenges : Use preparative HPLC or recrystallization (e.g., EtOAc/hexanes) for polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
